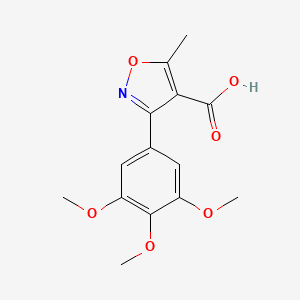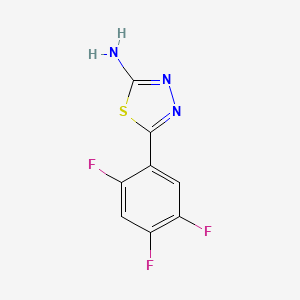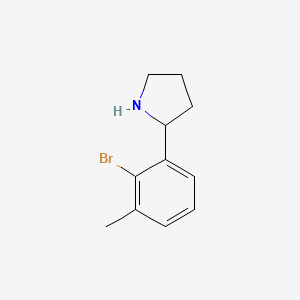
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a bromine atom at position 5, a methoxy group at position 4, and a methyl group at position 3 on the phenyl ring, along with an aldehyde group at position 2 of the imidazole ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Imidazole Formation: Cyclization to form the imidazole ring.
Formylation: Introduction of the aldehyde group at position 2 of the imidazole ring.
These reactions are typically carried out under controlled conditions using specific reagents and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Cyclization: Formation of additional rings through reactions with other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiols (R-SH).
Cyclization: Catalysts such as palladium (Pd) or nickel (Ni) are employed for cyclization reactions.
Major Products Formed
Oxidation: 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Cyclization: Complex polycyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the aldehyde group can facilitate binding to active sites or induce conformational changes in target molecules, leading to inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxy-3-methylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at position 5.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the methoxy and methyl groups on the phenyl ring.
5-Bromo-4-(4-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the methyl group on the phenyl ring.
Uniqueness
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde is unique due to the specific combination of substituents on the imidazole and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H11BrN2O2 |
|---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
5-bromo-4-(4-methoxy-3-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-8(3-4-9(7)17-2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
YAUHVTVDNCFBGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


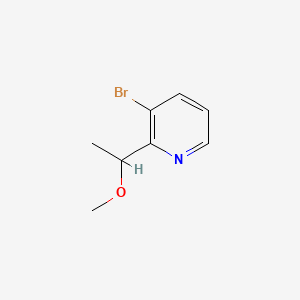
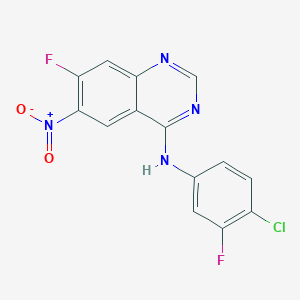
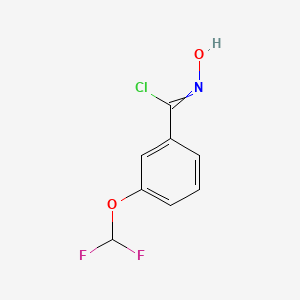
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
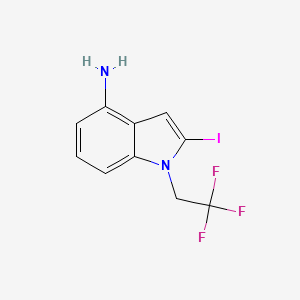
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
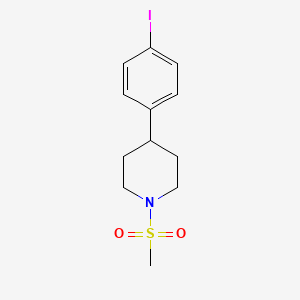
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
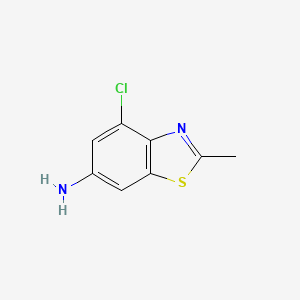
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)

